molecular formula C9H11NO2 B3022822 2-(2-Methoxyphenyl)acetamide CAS No. 33390-80-6

2-(2-Methoxyphenyl)acetamide

Cat. No. B3022822
CAS RN: 33390-80-6
M. Wt: 165.19 g/mol
InChI Key: QHOOQLXZKWMYCC-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)acetamide is a chemical compound that is part of a broader class of acetamides, which are characterized by the presence of an acetamide group attached to an aromatic ring. This particular compound has a methoxy group attached to the phenyl ring, which can influence its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of related acetamide compounds has been explored in various studies. For instance, palladium-catalyzed C-H acetoxylation has been used to produce acetamides with excellent regioselectivity and moderate to good yields . Another approach involves the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, followed by transsilylation to produce silylated derivatives . Additionally, a synthesis method for 2-hydroxy-N-methyl-N-phenyl-acetamide has been reported, which involves acetylation, esterification, and ester interchange steps, resulting in high yields . These methods highlight the versatility in synthesizing acetamide derivatives, which could be adapted for the synthesis of 2-(2-Methoxyphenyl)acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be characterized using various spectroscopic techniques. For example, the structure of silylated derivatives has been investigated using NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods . Similarly, IR and MS spectroscopy have been used to analyze and assign characteristic peaks of synthesized acetamides . These techniques are essential for confirming the molecular structure of synthesized compounds, including 2-(2-Methoxyphenyl)acetamide.

Chemical Reactions Analysis

Acetamides can undergo various chemical reactions. The palladium-catalyzed C-H acetoxylation reaction mentioned earlier can be used to convert the products into α-amino acids . Additionally, chemoselective acetylation has been employed to synthesize intermediates for antimalarial drugs . The reactivity of acetamides can also lead to the formation of novel compounds with potential biological activities, as seen in the synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides and other derivatives with anti-inflammatory and analgesic activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamides are influenced by their molecular structure. For instance, the presence of a methoxy group can affect the compound's solubility, boiling point, and melting point. The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide has been optimized by studying various parameters such as solvent, catalyst loading, and temperature . These studies provide insights into the factors that can influence the physical and chemical properties of acetamide derivatives.

Scientific Research Applications

Green Synthesis in Dye Production

2-(2-Methoxyphenyl)acetamide and its derivatives play a crucial role in the production of dyes, specifically azo disperse dyes. The use of a novel Pd/C catalyst developed for hydrogenation of related compounds results in high activity, selectivity, and stability, indicating its potential in greener and more efficient dye synthesis processes (Zhang Qun-feng, 2008).

Inhibitory Activity in Diabetes Treatment

Derivatives of 2-(2-Methoxyphenyl)acetamide, such as 2-(4-methoxyphenyl) ethyl] acetamide, have been evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). These compounds showed significant inhibitory activities, suggesting a potential application in the treatment of diabetes through in vivo screening in various models (A. Saxena et al., 2009).

Environmental and Agricultural Relevance

2-(2-Methoxyphenyl)acetamide derivatives are also relevant in environmental and agricultural contexts. Compounds like acetochlor and metolachlor, which are structurally similar to 2-(2-Methoxyphenyl)acetamide, are widely used as herbicides in agricultural crop production. Their metabolism and environmental interactions have been studied extensively, shedding light on their potential impact on human and environmental health (S. Coleman et al., 2000).

Chemoselective Acetylation in Drug Synthesis

In the field of drug synthesis, 2-(2-Methoxyphenyl)acetamide derivatives are significant. For instance, N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, demonstrates the importance of chemoselective acetylation processes. These processes, which are crucial for the development of effective pharmaceuticals, have been optimized using various catalysts and conditions (Deepali B Magadum & G. Yadav, 2018).

Traditional Medicine Applications

N-acetyldopamine derivatives, structurally related to 2-(2-Methoxyphenyl)acetamide, have been isolated from traditional Chinese medicinal sources like Periostracum Cicadae. These compounds are used to treat various ailments, indicating the potential medicinal value of related compounds (Lu Yang et al., 2015).

Safety And Hazards

2-(2-Methoxyphenyl)acetamide is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is harmful if swallowed and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOOQLXZKWMYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60955007
Record name 2-(2-Methoxyphenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60955007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)acetamide

CAS RN

33390-80-6, 6343-93-7
Record name 2-Methoxybenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33390-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxyphenyl)acetamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Methoxyphenyl)acetamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Methoxyphenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60955007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methoxyphenyl)acetamide
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Synthesis routes and methods

Procedure details

2-Methoxyphenylacetic acid (10.0 g, 60.1 mmol) was dissolved in acetonitrile (15 mL). Subsequently, pyridine (2.84 g, 36.1 mmol) and di-tert-butyl dicarbonate [Boc2O (19.6 g, 90.2 mmol)] were added thereto. The mixture was stirred for 10 minutes at room temperature, and then ammonium hydrogencarbonate (7.1 g, 90.2 mmol) were added. After completion of reaction, the reaction mixture was concentrated under reduced pressure. Thereafter, the resultant concentrate was added to water, and the resultant mixture was extracted with chloroform, followed by washing sequentially with 1M hydrochloric acid and brine. The resultant mixture was subjected to drying over magnesium sulfate and concentration under reduced pressure. The resultant concentrate was used in Production Example 18 without purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step Two
Quantity
19.6 g
Type
reactant
Reaction Step Two
Quantity
7.1 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
113
Citations
P Clark, SE Rowland, D Denis, MC Mathieu… - … of Pharmacology and …, 2008 - ASPET
Previous evidence has implicated E prostanoid receptor 4 (EP4) in mechanical hyperalgesia induced by subplantar inflammation. However, its role in chronic arthritis remains to be …
Number of citations: 113 jpet.aspetjournals.org
M Zhou, W Wang, Z Wang, Y Wang, Y Zhu, Z Lin… - European Journal of …, 2022 - Elsevier
The P2Y 14 nucleotide receptor, a subtype of P2Y receptors, is implicated in many human inflammatory diseases. Based on the identification of favorable residues of two screening hits …
Number of citations: 8 www.sciencedirect.com
V KURDEKAR - 2014 - shodhganga.inflibnet.ac.in
Rheumatoid Arthritis (RA) an autoimmune disease leading to bone and joint damage. newlineWith availability of small molecules only for symptomatic treatment of RA, research and …
Number of citations: 0 shodhganga.inflibnet.ac.in
H Poirier, J Burch, Y Han, L Audoly… - THE JOURNAL OF …, 2008 - academia.edu
Previous evidence has implicated E prostanoid receptor 4 (EP4) in mechanical hyperalgesia induced by subplantar inflammation. However, its role in chronic arthritis remains to be …
Number of citations: 0 www.academia.edu
A Garud, K Ganesan, S Prakash… - Journal of economic …, 2011 - academic.oup.com
A series of substituted aromatic amides by varying the chain length, substitution of methyl, methoxy, chloro, and fluoro groups at ortho-, meta-, and para-positions of the phenyl ring of N,…
Number of citations: 10 academic.oup.com
V Rathore, M Sattar, R Kumar… - The Journal of Organic …, 2016 - ACS Publications
A chemo- and regioselective intermolecular sp 3 C–H and sp 2 C–H coupling reaction for C–C bond formation is described to access unsymmetrical diaryl acetamides under TM-free …
Number of citations: 35 pubs.acs.org
A Mohammadi-Farani, N Heidarian… - Iranian Journal of …, 2014 - ncbi.nlm.nih.gov
A new series of N-(5-Mercapto-1, 3, 4-thiadiazol-2-yl)-2-phenylacetamide derivatives (3a-3j) were synthesized via an amidation reaction using EDC and HOBt in acetonitrile solvent at …
Number of citations: 26 www.ncbi.nlm.nih.gov
FA MOHAMMADI, N Heidarian, A Aliabadi - 2014 - sid.ir
A new series of N-(5-Mercapto-1, 3, 4-thiadiazol-2-yl)-2-phenylacetamide derivatives (3a-3j) were synthesized via an amidation reaction using EDC and HOBt in acetonitrile solvent at …
Number of citations: 2 www.sid.ir
S Kumar, SM Lim, K Ramasamy… - Chemistry …, 2017 - bmcchem.biomedcentral.com
In the past few years, increased resistance of microorganisms towards antimicrobial agents become a serious health problem, so there is a need for the discovery of new antimicrobial …
Number of citations: 22 bmcchem.biomedcentral.com
A Mohammadi-Farani, HSZ Mousavi… - Journal of Reports in …, 2020 - journals.lww.com
Background: Discovery of new anticancer drugs is one of the urgent issues in the medicinal chemistry researches. Incidence of severe side effects and acquired resistance to the current …
Number of citations: 2 journals.lww.com

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